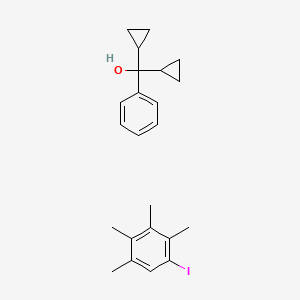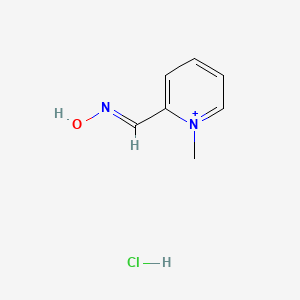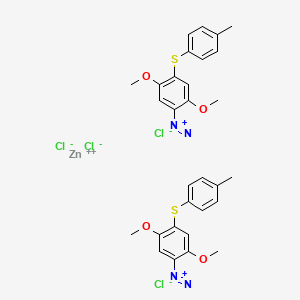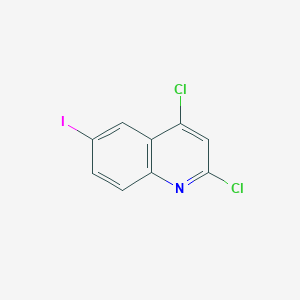
2,4-Dichloro-6-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodoquinoline typically involves the iodination of 2,4-dichloroquinoline. One common method is the Sandmeyer reaction, where 2,4-dichloroquinoline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 6-position . Another method involves the direct iodination of 2,4-dichloroquinoline using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of trifluoroacetic acid as a catalyst in a one-pot, three-component method has been reported to produce high yields of iodoquinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-iodoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
Agrochemicals: It is explored for its potential use in the synthesis of herbicides and pesticides.
Biological Studies: The compound is used in studies related to microbial adhesion and biofilm formation, providing insights into new antimicrobial strategies.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-iodoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodoquinoline:
2,4-Dichloro-6-methylquinoline: Substitution of iodine with a methyl group alters its electronic properties and reactivity.
Uniqueness
2,4-Dichloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination of halogens allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C9H4Cl2IN |
|---|---|
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
2,4-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |
Clave InChI |
WAFPWZFANVRINJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
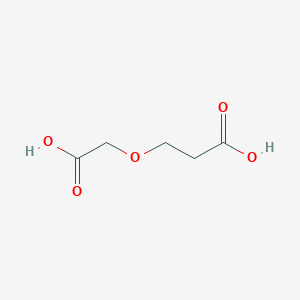

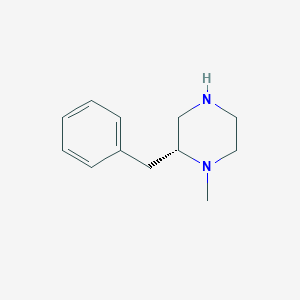
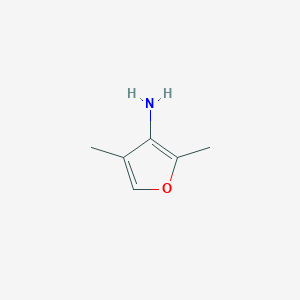

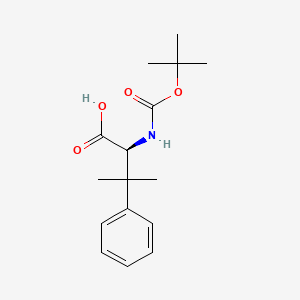
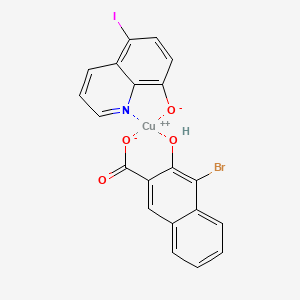
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
